Technical Guide: (R)-(-)-alpha-(Trifluoromethyl)benzyl Alcohol
Technical Guide: (R)-(-)-alpha-(Trifluoromethyl)benzyl Alcohol
Executive Summary
(R)-(-)-alpha-(Trifluoromethyl)benzyl alcohol is a high-value chiral fluorinated building block used extensively in the synthesis of pharmaceutical active ingredients (APIs) and agrochemicals.[1] Its strategic importance lies in the trifluoromethyl (
This guide details the physicochemical profile, asymmetric synthesis, and critical role of this compound as a precursor for Cathepsin K inhibitors (e.g., Odanacatib) and Tryptophan Hydroxylase inhibitors (e.g., LX-1031).[1] It provides self-validating analytical protocols for researchers requiring high enantiomeric excess (ee).[1]
Physicochemical Properties & Stereochemistry[1][3]
The introduction of the strongly electron-withdrawing
Table 1: Core Technical Specifications
| Property | Specification | Notes |
| CAS Number | 10531-50-7 | Specific to (R)-(-) enantiomer.[1][2] Racemic CAS: 340-05-6.[1][2] |
| Molecular Formula | ||
| Molecular Weight | 176.14 g/mol | |
| Appearance | Clear, colorless liquid | |
| Boiling Point | 73–76 °C @ 9 mmHg | Also reported: 99 °C @ 17 mmHg.[1] |
| Density | 1.300 g/mL @ 20 °C | Significantly denser than benzyl alcohol (1.04 g/mL).[1] |
| Refractive Index | ||
| Optical Rotation | Concentration: neat or c=1 in | |
| Absolute Configuration | (R) | Confirmed via X-ray crystallography of derivatives. |
| pKa | ~11.9 | More acidic than benzyl alcohol (~15.[1]4) due to |
Synthesis & Manufacturing: Asymmetric Transfer Hydrogenation (ATH)
The industrial standard for producing (R)-(-)-alpha-(Trifluoromethyl)benzyl alcohol with high enantiomeric excess (>98% ee) is Asymmetric Transfer Hydrogenation (ATH) of 2,2,2-trifluoroacetophenone.[1]
Mechanistic Rationale
Direct hydrogenation using
Validated Protocol
Reagents:
-
Substrate: 2,2,2-Trifluoroacetophenone[1]
-
Catalyst: (R,R)-TsDPEN-Ru(p-cymene)Cl (0.5 - 1.0 mol%)[1]
-
Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope)[1]
-
Solvent: Dichloromethane (DCM) or neat[1]
Procedure:
-
Inerting: Purge the reaction vessel with nitrogen.
-
Charging: Add the ketone substrate and the azeotropic mixture (
). -
Initiation: Add the chiral Ru-catalyst. Stir at ambient temperature (20–25 °C).
-
Monitoring: Monitor consumption of ketone via GC or TLC. Reaction typically completes in 12–24 hours.[1]
-
Workup: Wash with water to remove salts/amine.[1] Dry organic layer over
.[1] -
Purification: Distillation under reduced pressure (see BP in Table 1).[1]
Synthesis Workflow Diagram[1]
Figure 1: Asymmetric Transfer Hydrogenation (ATH) pathway utilizing metal-ligand bifunctional catalysis to establish the (R)-stereocenter.[1][3]
Applications in Drug Development[6][7]
This compound is not merely a solvent or additive; it is a chiral scaffold .[1] Its primary utility involves transferring chirality to complex APIs via nucleophilic substitution reactions that proceed with Walden Inversion .[1]
The "Inversion Strategy": Synthesis of Odanacatib
Odanacatib (Cathepsin K inhibitor) contains a trifluoroethyl-amine linkage with an (S) configuration.[1] However, the synthesis starts with the (R) -alcohol.[1]
Mechanism:
-
Activation: The (R)-alcohol is converted to a Triflate (OTf), a super-leaving group. This preserves the (R) configuration.
-
Displacement: An amino-ester (e.g., (S)-gamma-fluoroleucine ethyl ester) attacks the benzylic carbon via an
mechanism.[1][4] -
Result: The stereocenter inverts from (R) to (S), yielding the desired pharmacological isomer.[1]
Application Workflow Diagram
Figure 2: The "Inversion Strategy" used in pharmaceutical synthesis. The (R)-alcohol serves as the precursor to (S)-configured APIs via stereospecific SN2 displacement.
Analytical Characterization (Self-Validating Protocols)
To ensure the integrity of the chiral building block, the following analytical methods must be established.
Chiral HPLC Method
Standard reverse-phase C18 columns cannot separate these enantiomers.[1] Polysaccharide-based chiral stationary phases (CSPs) are required.[1][5]
Method A: Amylose-Based (Preferred) [1]
-
Column: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))[1]
-
Dimensions: 250 x 4.6 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Detection: UV @ 210 nm or 254 nm[1]
-
Performance:
Method B: Cellulose-Based [1]
-
Column: Chiralcel® OD-H[1]
-
Mobile Phase: n-Hexane : Isopropanol (95 : 5 v/v)[1]
-
Note: Often provides different elution orders; useful for orthogonal verification.
NMR Verification[1]
-
1H NMR (400 MHz, CDCl3):
7.45–7.35 (m, 5H, Ar-H), 5.02 (q, = 6.8 Hz, 1H, CH-CF3), 2.65 (br s, 1H, OH).[1] -
19F NMR: Single singlet around -77 ppm (varies slightly with concentration/solvent).[1]
-
Enantiomeric Purity via Mosher's Ester: Derivatization with (S)-MTPA-Cl followed by 19F NMR analysis reveals diastereomeric peaks if racemate is present.[1]
Safety & Handling
GHS Classification: Warning[1]
Handling Protocols:
-
Ventilation: Always handle within a certified fume hood.[1] The compound has a distinct aromatic odor and potential volatility.
-
PPE: Nitrile gloves (0.11 mm thickness minimum) and safety goggles are mandatory.[1]
-
Storage: Store in a cool, dry place away from strong oxidizing agents and acid chlorides.
References
-
National Institutes of Health (NIH). Odanacatib Synthesis and Configuration Analysis.[1] [Link][1]
-
American Chemical Society (ACS). Process Development of Tryptophan Hydroxylase Inhibitor LX1031.[1] (Organic Process Research & Development). [Link][1]
-
Royal Society of Chemistry (RSC). Asymmetric hydrogenation of trifluoromethyl ketones: application in the synthesis of Odanacatib. [Link]
Sources
- 1. Odanacatib | C25H27F4N3O3S | CID 10152654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-(+)-ALPHA-(TRIFLUOROMETHYL)BENZYL ALCOHOL CAS#: 340-06-7 [m.chemicalbook.com]
- 3. Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A practical enantioselective synthesis of odanacatib, a potent Cathepsin K inhibitor, via triflate displacement of an alpha-trifluoromethylbenzyl triflate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. chemos.de [chemos.de]
